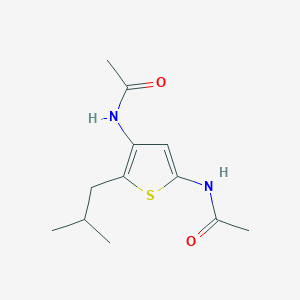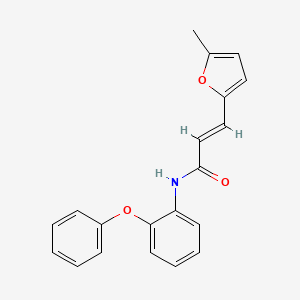
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide, also known as MPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a member of the acrylamide family and is commonly used as a tool compound for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide involves the binding of the compound to specific sites on proteins. This binding can result in changes to the conformation of the protein, leading to altered protein function. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been shown to act as an agonist or antagonist depending on the protein target.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide in lab experiments is its ability to bind to a variety of proteins, making it a versatile tool compound. However, one limitation is that 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide may not accurately reflect the binding of endogenous ligands to proteins in vivo.
Future Directions
There are several future directions for research involving 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide. One area of interest is the development of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide derivatives with improved binding properties and selectivity. Another area of interest is the use of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide as a tool compound for studying the binding of ligands to other proteins, such as nuclear receptors and kinases. Additionally, 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide may have potential applications in drug discovery and development.
Synthesis Methods
The synthesis of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide involves the reaction of 2-phenoxyaniline with 5-methyl-2-furoic acid to produce 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)prop-2-enamide. This intermediate is then treated with acetic anhydride to yield the final product, 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide.
Scientific Research Applications
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been extensively used as a tool compound for studying protein-ligand interactions. It has been shown to bind to a variety of proteins, including the estrogen receptor, androgen receptor, and glucocorticoid receptor. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has also been used to study the binding of other ligands, such as tamoxifen and raloxifene, to the estrogen receptor.
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-11-12-17(23-15)13-14-20(22)21-18-9-5-6-10-19(18)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNHPBVZMEGRL-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


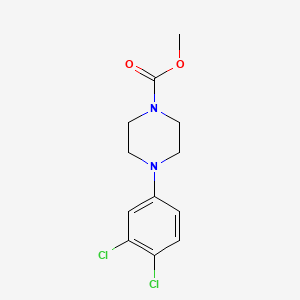
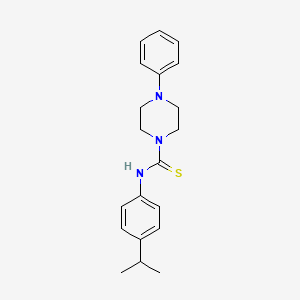
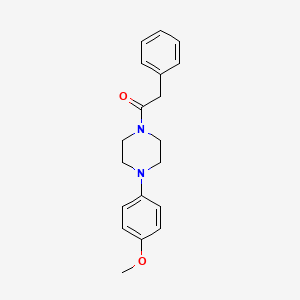
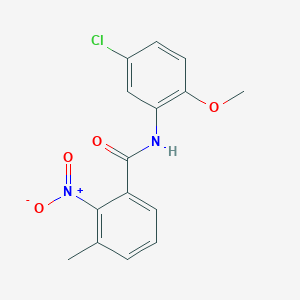
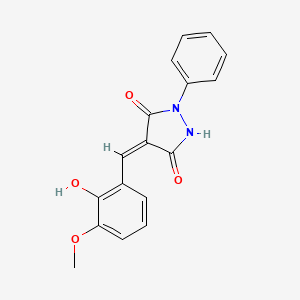
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

